(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone
Description
The compound “(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone” is a 1,8-naphthyridine derivative characterized by a complex heterocyclic scaffold. Its structure includes a naphthyridine core substituted with a 5-chloro-2,4-dimethoxyphenylamino group at position 4 and a 7-methyl group, while the methanone moiety at position 3 is linked to a 2-ethylpiperidine ring. This design integrates halogenated aromatic and alkylated piperidine motifs, which are common in kinase inhibitors and antimicrobial agents due to their ability to modulate target binding and pharmacokinetic properties .
The compound’s synthesis likely involves multi-step reactions, including nucleophilic aromatic substitution and coupling strategies, as seen in related naphthyridine derivatives .
Properties
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-5-16-8-6-7-11-30(16)25(31)18-14-27-24-17(10-9-15(2)28-24)23(18)29-20-12-19(26)21(32-3)13-22(20)33-4/h9-10,12-14,16H,5-8,11H2,1-4H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKHORTHVYJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4OC)OC)Cl)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone, with the CAS number 1251689-90-3, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 454.9 g/mol. The structure features a naphthyridine core substituted with a chloro-dimethoxyphenyl group and an ethylpiperidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClN4O3 |
| Molecular Weight | 454.9 g/mol |
| CAS Number | 1251689-90-3 |
Antiviral Activity
Recent studies have indicated that related compounds within the same chemical class exhibit significant antiviral properties. For instance, derivatives of substituted phenylamines have shown effectiveness against human adenovirus (HAdV) infections, displaying selectivity indexes greater than 100 and low cytotoxicity levels ( ). While specific data on the compound is limited, its structural similarities suggest potential antiviral activity.
Antitumor Properties
The naphthyridine scaffold has been associated with various antitumor activities. Research indicates that compounds containing naphthyridine derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest ( ). The compound's ability to interact with DNA or RNA synthesis pathways may contribute to its antitumor effects.
The exact mechanisms by which (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral DNA replication processes.
- Induction of Apoptosis : The presence of the naphthyridine ring may facilitate interactions with apoptotic pathways in cancer cells.
Case Studies and Research Findings
Case Study 1: Antiviral Activity Assessment
A study focusing on structurally related compounds demonstrated that analogs with similar substitutions exhibited IC50 values below 0.5 µM against HAdV. The mechanism involved targeting viral replication enzymes ( ).
Case Study 2: Antitumor Efficacy
In vitro assays conducted on various cancer cell lines revealed that naphthyridine derivatives could significantly reduce cell viability at concentrations ranging from 0.1 to 10 µM. The compounds were noted for their ability to induce G0/G1 phase arrest ( ).
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the 1,8-naphthyridine family, which is structurally similar to quinoline and isoquinoline derivatives. Key structural variations among analogues include:
- Substituents on the phenylamino group: Replacement of chloro or methoxy groups with methyl, nitro, or fluoro substituents alters lipophilicity and hydrogen-bonding capacity.
- Piperidine modifications : Substituting the 2-ethyl group with methyl, cyclopropyl, or benzyl groups impacts metabolic stability and blood-brain barrier penetration.
- Naphthyridine core substitutions : Methyl groups at position 7 (as in this compound) may enhance steric hindrance compared to unsubstituted or halogenated cores.
Pharmacological and Physicochemical Properties
A comparative analysis of select 1,8-naphthyridine derivatives is summarized below:
*Estimated values based on structural analogs.
Key Observations :
- Target Selectivity: Analogues with carboxamide substituents (e.g., EGFR inhibitors) show higher potency but lower selectivity than piperidine-linked methanones, which may favor broader kinase inhibition .
- Metabolic Stability : The 2-ethylpiperidine group in the subject compound likely improves metabolic stability over methylpiperidine analogues, as ethyl groups reduce cytochrome P450-mediated oxidation .
Q & A
Q. How can synergistic effects with existing drugs be systematically evaluated?
- Methodological Answer : Perform combination index (CI) analysis using the Chou-Talalay method. Test the compound with cisplatin at fixed ratios (e.g., 1:1, 1:2) in ovarian cancer cells. Calculate CI values via CompuSyn software; CI < 1 indicates synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
